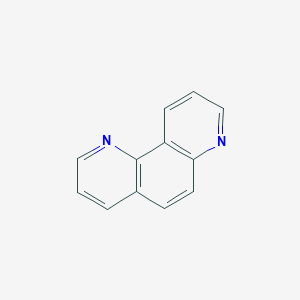

1,7-Phenanthroline

説明

Significance of Phenanthroline Isomers in Scientific Inquiry

Phenanthrolines are a class of diazaphenanthrene analogs, which are polycyclic aromatic hydrocarbons. These compounds are naturally occurring in various biologically important products, including morphine alkaloids, sterols, and hormones, highlighting their inherent significance in natural systems. The broader family of phenanthroline isomers, particularly 1,10-phenanthroline, has long been recognized as a cornerstone in coordination chemistry due to their strong affinity for a wide array of metal ions across various oxidation states. Their rigid and planar structures enable them to act as versatile ligands, forming stable complexes with transition metals.

The versatility of phenanthroline ligands extends to numerous applications, encompassing optical materials, organic chemistry, and biomedicine. In optical materials, their metal complexes exhibit good photothermal stability and high oxidation-reduction potentials, finding utility in solar energy conversion, colorimetric analysis, supramolecular assembly, and as photoluminescence probes. In organic chemistry, phenanthrolines serve as effective catalysts in various reactions, including cycloaddition, cross-coupling, and decarboxylation coupling reactions. Furthermore, their biological activities, such as antibacterial and antitumor functions, along with their ability to interact with DNA through intercalation, make them valuable in medicinal chemistry and drug development. The ability to functionalize different positions on the phenanthroline scaffold allows for the design of highly tailored compounds with specific reactivities and applications.

Scope and Relevance of 1,7-Phenanthroline in Contemporary Chemistry

While 1,10-phenanthroline has garnered extensive attention, the unique structural characteristics of this compound present distinct opportunities in contemporary chemical research. Unlike its 1,10-isomer, this compound typically does not exhibit chelating properties. Instead, it can function as a bridging ligand between metal ions or as a monodentate ligand, coordinating through its N7 nitrogen atom due to steric hindrance. This difference in coordination behavior opens avenues for the design of novel complexes with specific geometries and functionalities.

Recent research has highlighted the relevance of this compound in several key areas:

Antifungal Agents: Silver(I) complexes incorporating this compound have demonstrated potent antifungal activity, particularly against Candida species such as C. krusei and C. albicans. These complexes have shown comparable or even superior antifungal efficacy compared to established antifungal agents like silver sulfadiazine (AgSD). For instance, one silver(I) complex (Complex 1) exhibited a 5-fold lower minimum inhibitory concentration (MIC) against C. albicans and 4-fold lower cytotoxicity in comparison to AgSD. This suggests a promising therapeutic potential for this compound-based compounds in combating fungal infections.

Table 1: Antifungal Activity of Silver(I) Complex 1 with this compound against Candida Strains

| Compound / Strain | MIC (µM) against C. albicans | MIC (µM) against C. krusei |

| Complex 1 | 1.2 | 1.2 |

| AgSD | 6.0 | 6.0 |

Organic Semiconductors and Optoelectronics: Derivatives of pyrrolo[1,2-i] fishersci.comphenanthroline have been investigated for their structural, electrical, and optical properties, positioning them as potential candidates for applications in organic optoelectronics and nanoelectronics. These thin films exhibit n-type semiconductor behavior upon heat treatment, with thermal activation energies ranging from 0.68 to 0.78 eV and direct optical band gap values between 4.17 and 4.24 eV. Their good chemical stability in ambient atmospheric environments further enhances their appeal for such applications.

Table 2: Electrical and Optical Properties of Pyrrolo[1,2-i] fishersci.comPhenanthroline Derivatives

| Property | Value Range |

| Thermal Activation Energy | 0.68 – 0.78 eV |

| Direct Optical Band Gap | 4.17 – 4.24 eV |

| Semiconductor Behavior | n-type |

Photosensitizers: this compound-based bis-boron dipyrromethenes (bis-BODIPYs) have demonstrated significant photosensitization abilities. Studies have revealed appreciable singlet oxygen generation quantum yields (ΦΔ) for these compounds, with values reaching up to 57.8%. This characteristic makes them highly promising for applications in photodynamic therapy of tumors, photobiology, and organic photochemistry, where efficient generation of reactive oxygen species is crucial.

Table 3: Singlet Oxygen Generation Quantum Yields (ΦΔ) for this compound Based Bis-BODIPYs

| Compound | Singlet Oxygen Generation Quantum Yield (ΦΔ) |

| B1 | 29.0% |

| B2 | 57.8% |

Hole-Blocking Materials in OLEDs: The facile synthesis of this compound derivatives through multicomponent reactions, such as the aza-Diels-Alder reaction, has enabled their evaluation as hole-blocking materials in Organic Light-Emitting Diodes (OLEDs). Understanding the correlation between substituents and their performance in OLEDs provides valuable insights for the molecular design of these derivatives for advanced material applications.

Biological Activity (Beyond Antifungal): Beyond their antifungal properties, certain 6,7-dihydrodibenzo[b,j] fishersci.comphenanthrolines, derived from this compound, possess a broader spectrum of biological significance, including antibacterial, antiparasitic, anticancer, antitumor, and antiviral effects. Furthermore, pyrazole-fused phenanthroline compounds, some of which are derived from this compound, have been investigated for their antioxidant and anticholinesterase activities. Some of these compounds exhibited moderate activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), along with notable radical scavenging capabilities.

The ongoing exploration of this compound's unique coordination behavior and its derivatives' diverse properties underscores its growing importance in contemporary chemical research, contributing to advancements in medicine, materials science, and catalysis.

特性

IUPAC Name |

1,7-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c1-3-9-5-6-11-10(4-2-7-13-11)12(9)14-8-1/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKOMUDCMCEDTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)N=CC=C3)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870492 | |

| Record name | 1,7-Phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan crystalline powder; [MSDSonline] | |

| Record name | 1,7-Phenanthroline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8607 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>27 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26664543 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vapor Pressure |

0.0000326 [mmHg] | |

| Record name | 1,7-Phenanthroline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8607 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

230-46-6, 12678-01-2 | |

| Record name | 1,7-Phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Phenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000230466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012678012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 230-46-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,7-Phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 230-46-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,7-PHENANTHROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y778HQU2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,7-phenanthroline Derivatives

Multicomponent Reaction Strategies for 1,7-Phenanthroline Scaffolds

Multicomponent reactions (MCRs) are highly atom- and step-economical, making them valuable tools for synthesizing complex molecular structures in a single operation from three or more starting materials acs.orgresearchgate.net.

The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition strategy utilized for the facile synthesis of this compound derivatives researchgate.netoup.comdntb.gov.ua. This approach typically involves a multicomponent reaction where heterocyclic amines, aldehydes, and terminal alkynes react in the presence of a Lewis acid catalyst, such as BF₃·OEt₂ thieme-connect.comresearchgate.net. This method has been shown to yield various substituted this compound derivatives under mild reaction conditions with good to high yields thieme-connect.comresearchgate.net.

One study demonstrated the synthesis of this compound derivatives bearing various substituents via a multicomponent reaction based on the aza-Diels-Alder reaction researchgate.netoup.com. This method is particularly noted for its efficiency and the ability to introduce diverse functional groups, contributing to the exploration of these compounds as hole-blocking materials in organic light-emitting diodes (OLEDs) researchgate.netdntb.gov.uaoup.com.

Table 1: Representative Aza-Diels-Alder Synthesis of this compound Derivatives

| Entry | Heterocyclic Amine | Aldehyde | Alkyne | Catalyst | Conditions | Product Type | Yield (%) | Citation |

| 1 | 6-aminoquinolone | Aromatic aldehyde | Phenyl acetylene | BF₃·OEt₂ | Toluene, reflux, 4 h | Phenanthroline derivatives | High | thieme-connect.comresearchgate.net |

The Povarov reaction, a multicomponent reaction involving aromatic amines, aldehydes, and dienophiles (such as electron-rich alkenes or alkynes), has been successfully employed for the synthesis of aza-polycyclic aromatic hydrocarbons, including phenanthroline derivatives researchgate.netacs.orgresearchgate.net. This reaction is considered an annulative π-extension reaction of aromatic amines acs.org.

For this compound specifically, the Povarov reaction of 1,3-diaminobenzene with aldehydes and alkynes has been shown to yield this compound derivatives acs.org. The site selectivity in these reactions often depends on the Highest Occupied Molecular Orbital (HOMO) distribution of the intermediate, rather than solely on steric factors acs.org. For instance, a this compound derivative (P2) was obtained in 66% yield from the reaction of 1,3-diaminobenzene, with its structure confirmed by spectroscopy and single-crystal X-ray diffraction analysis acs.org. The resulting this compound core in such derivatives has been observed to be flat due to low steric repulsion acs.org.

Table 2: Povarov Reaction for this compound Derivatives

| Entry | Aromatic Amine | Aldehyde | Dienophile | Product Type | Yield (%) | Key Feature | Citation |

| 1 | 1,3-diaminobenzene | Aromatic aldehyde | Alkyne | This compound derivative | 66 | HOMO distribution-controlled selectivity | acs.org |

Aza-Diels-Alder Reaction Approaches

Cyclization Reactions in this compound Synthesis

Cyclization reactions are fundamental in constructing heterocyclic systems, and several adaptations have been developed for this compound synthesis.

The classical Skraup synthesis, traditionally used for quinoline preparation, can be adapted for producing phenanthroline derivatives through a double cyclization of o-phenylenediamines using glycerol and sulfuric acid in the presence of an oxidizing agent chim.itwikipedia.org. For this compound, specifically, the Skraup reaction applied to meta-phenylenediamines has been reported scielo.brscielo.br.

An efficient "green" modified Skraup reaction has been developed using inexpensive and environmentally friendly glycerol in neat water under microwave irradiation conditions researchgate.netresearchgate.netrsc.org. While this method primarily yields quinolines from aniline derivatives, the use of nitroaniline can lead to the corresponding phenanthrolines in yields ranging from 15% to 52% researchgate.netresearchgate.netrsc.org. The mechanism involves the formation of acrolein from glycerol, followed by regioselective 1,4-addition to 4-nitroaniline, cyclization, and subsequent reduction and a second Skraup reaction to form 4,7-phenanthroline (an isomer of this compound, often discussed in the same context for Skraup adaptations) rsc.orgresearchgate.net. The formation of two pyridine rings from 1,3-phenylenediamine derivatives can proceed to give either this compound or a benzodipyridine, with the angular structure generally preferred when both are possible scielo.brscielo.br.

Table 3: Modified Skraup Synthesis for Phenanthrolines

| Entry | Starting Material | Reagents | Conditions | Product Type | Yield Range (%) | Citation |

| 1 | Nitroaniline | Glycerol, H₂SO₄, Oxidizing agent | Microwave irradiation, neat water | Phenanthrolines | 15–52 | researchgate.netresearchgate.netrsc.org |

| 2 | N,N'-bis(oxotrifluoroalkenyl)-1,3-phenylenediamines | Polyphosphoric acid (PPA) | 165 °C, 36 h, solvent-free | 2,10-dialkyl(aryl)-4,8-bis(trifluoromethyl)-1,7-phenanthrolines | 22–40 | scielo.br |

The traditional synthesis of o-phenanthroline derivatives involves the double cyclization of o-phenylenediamines chim.it. While often leading to the 1,10-isomer, the principle of cyclization from diamines is relevant. For this compound, cyclization reactions of N,N'-bis(oxotrifluoroalkenyl)-1,3-phenylenediamines in a strongly acidic medium (polyphosphoric acid, PPA) have been reported scielo.brscielo.br. This method allowed the synthesis of 2,10-dialkyl(aryl)-4,8-bis(trifluoromethyl)-1,7-phenanthrolines in 22-40% yields scielo.br. The cyclization mode of unsubstituted bis-enaminones can differ from that of substituted ones under the same conditions, leading to variations in the resulting phenanthroline isomers or mixtures thereof scielo.br.

Adaptations of Skraup Synthesis for Phenanthroline Derivatives

Fused Heterocycle Synthesis Involving this compound

This compound can serve as a building block for the synthesis of more complex fused heterocyclic systems. These reactions often leverage the reactivity of the nitrogen atoms or the aromatic rings of the phenanthroline scaffold.

One notable example involves the regioselective reaction of this compound with dialkyl acetylenedicarboxylate tubitak.gov.trtubitak.gov.tr. This one-pot synthesis yields new fused heterocyclic compounds such as tetramethyl-6aH-pyrido[1,2-i] researchgate.netmdpi.comphenanthroline-7,8,9,10-tetracarboxylate and trialkyl pyrrolo[1,2-i] researchgate.netmdpi.comphenanthroline-7,8,9-tricarboxylate derivatives tubitak.gov.trtubitak.gov.tr. The cyclization process in these reactions can occur regioselectively at specific positions of the this compound core, such as position 4 or 7, depending on the reaction conditions and reagents tubitak.gov.tr.

Another strategy for synthesizing fused systems includes the combination of the Povarov reaction with intramolecular cyclization reactions, such as direct C-H arylation, to afford condensed aza-polycyclic aromatic hydrocarbons with extended π-conjugation researchgate.netresearchgate.netthieme-connect.com. For instance, a new preparation route for a benzonaphtho mdpi.comsmolecule.comphenanthroline scaffold has been developed by applying the Povarov reaction to specifically designed diethynylphenylpyridine substrates, forming multiple C-C bonds in a single step thieme-connect.com.

Table 4: Fused Heterocycle Synthesis Involving this compound

| Entry | This compound Derivative | Reactant | Product Type | Key Feature | Citation |

| 1 | This compound | Dialkyl acetylenedicarboxylate | Pyridophenanthroline and pyrrolophenanthroline derivatives | Regioselective one-pot synthesis | tubitak.gov.trtubitak.gov.tr |

| 2 | Diethynylphenylpyridine substrates (for benzonaphtho mdpi.comsmolecule.comphenanthroline) | Povarov reaction components | Benzonaphtho mdpi.comsmolecule.comphenanthroline scaffold | Multiple C-C bond formation in one step | thieme-connect.com |

Coordination Chemistry of 1,7-phenanthroline and Its Metal Complexes

Ligand Properties and Coordination Modes of 1,7-Phenanthroline

This compound (1,7-phen) is an N-heterocyclic ligand whose coordination behavior is significantly influenced by the steric environment of its nitrogen atoms.

Monodentate Coordination Preferences

Studies have shown that this compound predominantly acts as a monodentate ligand. This preference is attributed to the steric hindrance associated with the N1 nitrogen atom, which makes coordination through this site less favorable. Consequently, this compound typically coordinates to metal ions via the less sterically hindered N7 nitrogen atom. This monodentate coordination mode has been consistently observed in various complexes, including those formed with silver(I) and gold(III) ions. unifr.chnih.govresearchgate.net

Bridging Ligand Capabilities

Despite its common monodentate behavior, this compound can also function as a bridging ligand. It has been demonstrated to bridge two silver(I) ions, forming an acute 60° bridging angle. unifr.chresearchgate.net This capability distinguishes it from its structural isomer, 1,10-phenanthroline, which is known for its chelating properties. unifr.chresearchgate.net

Complexation with Transition Metal Ions

The interaction of this compound and phenanthroline-type ligands with transition metal ions leads to the formation of complexes with varied structures and applications.

Silver(I) Complexes with this compound

Mononuclear silver(I) complexes with this compound have been synthesized and characterized. These complexes typically involve this compound coordinating in a monodentate fashion through the N7 nitrogen atom. Examples include complexes such as [Ag(NO₃-O,O')(1,7-phen-N7)₂] and [Ag(1,7-phen-N7)₂]X, where X can be counterions like ClO₄⁻, CF₃SO₃⁻, BF₄⁻, or SbF₆⁻. unifr.chnih.gov These complexes have been characterized using various spectroscopic techniques, including ¹H and ¹³C NMR, IR, UV-Vis spectroscopy, and ESI mass spectrometry, with crystal structures determined by single-crystal X-ray diffraction for some derivatives. unifr.chnih.gov The stability of these silver(I) complexes in dimethyl sulfoxide (DMSO) solution at room temperature has also been investigated, showing sufficient stability over time. unifr.chnih.gov

Table 1: Representative Silver(I) Complexes with this compound

| Complex Formula | Coordination Mode of this compound | Coordinated Nitrogen Atom | Stability in DMSO (Room Temp) | Characterization Techniques |

| [Ag(NO₃-O,O')(1,7-phen-N7)₂] | Monodentate | N7 | Stable | NMR, IR, UV-Vis, ESI-MS, X-ray diffraction (for some) unifr.chnih.gov |

| [Ag(1,7-phen-N7)₂]X (X = ClO₄⁻, CF₃SO₃⁻, etc.) | Monodentate | N7 | Stable | NMR, IR, UV-Vis, ESI-MS, X-ray diffraction (for some) unifr.chnih.gov |

Iron Complexes with Phenanthroline-Imine Ligands

Iron complexes incorporating phenanthroline-imine ligands have garnered significant research interest, particularly in the field of catalysis. Novel 2-imino-9-aryl-1,10-phenanthrolinyl iron complexes have been developed as catalysts for alkene hydrosilylation. rsc.orgrsc.orgresearchgate.net These iron catalysts are effective in promoting anti-Markovnikov hydrosilylation of terminal alkenes and 1,2-anti-Markovnikov hydrosilylation of various conjugated dienes, achieving high yields and excellent selectivity. rsc.orgrsc.orgsemanticscholar.org Mechanistic studies suggest that these reactions may involve an Fe(0)–Fe(II) catalytic cycle. rsc.orgrsc.org The design of these ligands creates an extremely crowded environment around the iron center, which is believed to hinder chelating coordination with dienes, thereby dictating the observed regioselectivity by favoring hydride migration to the less-hindered, terminal end of the conjugated diene. rsc.orgrsc.orgsemanticscholar.org

Molybdenum(VI) Complexes with Phenanthroline-Type Ligands

Molybdenum(VI) complexes formed with phenanthroline-type ligands are explored for their catalytic activities, particularly in oxygen atom transfer processes such as the epoxidation of olefins. researchgate.netdavidpublisher.com While less common in the literature compared to other bidentate ligands, phenanthroline-type ligands are recognized for their nitrogen donor capabilities, which can be modulated by substituents to influence the catalytic activity of the metal center. researchgate.net An example includes the synthesis and characterization of dioxo-molybdenum(VI) complexes with bidentate phenanthroline derivatives, such as dichloridodioxido-[(4,7-dimethyl)-1,10-phenanthroline]molybdenum(VI). cambridge.org In such complexes, the planarity of the phenanthroline rings and the bidentate coordination of the nitrogen atoms to the central molybdenum(VI) metal atom have been confirmed. cambridge.org

Copper(I) Complexes with 4,7-Phenanthroline

While the primary focus of this article is this compound, the coordination chemistry of its isomer, 4,7-phenanthroline, with copper(I) ions provides insights into the broader family of phenanthroline ligands. Three new linear coordination polymers involving copper(I) and 4,7-phenanthroline (phen) have been synthesized and structurally characterized using single-crystal X-ray diffraction ontosight.ai.

Complexation with Lanthanide and Rare Earth Element Nitrates

Research specifically focusing on the complexation of this compound with lanthanide and rare earth element nitrates is not extensively documented in the available literature. Studies concerning lanthanide and rare earth element complexation with phenanthroline derivatives predominantly feature the 1,10-phenanthroline isomer and its functionalized forms researchgate.netacs.orgrsc.orgmdpi.comhe.com.brresearchgate.netmdpi.com.

Structural Elucidation and Characterization of Metal Complexes

The structural elucidation and comprehensive characterization of this compound metal complexes are crucial for understanding their properties and potential applications. Various analytical techniques are employed for this purpose.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis is a powerful technique used to determine the precise three-dimensional atomic and molecular structure of metal complexes uni.luwikipedia.org. This method provides detailed information on bond lengths, bond angles, and coordination geometries.

For instance, silver(I) complexes with this compound, such as [Ag(NO₃-O,O₀)(1,7-phen-N7)₂] and [Ag(1,7-phen-N7)₂]X (where X = ClO₄, CF₃SO₃, BF₄, SbF₆), have been structurally characterized by single-crystal X-ray diffraction uni.luunifr.ch. These analyses confirmed that this compound coordinates to the silver(I) ion in a monodentate fashion, specifically through the N7 nitrogen atom uni.luunifr.ch. Additionally, X-ray diffraction has been utilized to analyze the crystal structures of pyrazolo-fused phenanthroline compounds, providing insights into their molecular arrangements wikipedia.org.

Spectroscopic Characterization of Complexes (e.g., NMR, IR, UV-Vis, ESI-MS)

Spectroscopic techniques are indispensable for the characterization of this compound metal complexes, offering complementary information to X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are routinely used to characterize these complexes uni.luunifr.chwikipedia.org. Upon coordination to a metal ion, the electronic properties of this compound change, which is reflected in the NMR spectra. For example, the ¹H NMR spectra of silver(I) complexes with this compound show eight distinct proton signals, in contrast to the five signals observed for the uncoordinated ligand, with all proton signals shifted downfield uni.luunifr.ch. In ¹³C NMR spectra, a general deshielding of ring carbons is observed, with the most significant shifts occurring for the carbon atoms adjacent to the N7 nitrogen (C6 and C8), further supporting the monodentate coordination via N7 uni.luunifr.ch. NMR spectroscopy can also be employed to assess the solution stability of these complexes over time uni.luunifr.ch.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the ligands and their complexes, aiding in the identification of functional groups and coordination sites uni.luunifr.chwikipedia.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the complexes. For silver(I) complexes with this compound, the UV-Vis spectra typically resemble that of the free this compound ligand, indicating that the characteristic electronic transitions of the ligand are largely preserved upon coordination uni.luunifr.ch.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique valuable for determining the molecular weight and confirming the integrity of metal complexes in solution uni.luunifr.ch. It allows for the observation of intact complex ions, providing direct evidence of their formation.

Stereochemical Aspects of this compound Coordination

The stereochemical aspects of coordination are critical in understanding the three-dimensional arrangement and chirality of metal complexes. However, specific studies focusing on the stereochemical aspects of this compound coordination are not widely documented in the available literature. Much of the research on the stereochemistry of phenanthroline complexes, including their ability to form chiral structures and engage in stereoselective interactions (e.g., with DNA), primarily pertains to the 1,10-phenanthroline isomer wur.nlnih.govnih.govresearchgate.netacs.orgcsic.esacs.orgacs.org.

Unlike 1,10-phenanthroline, which is well-known for its chelating properties and ability to form rigid, chiral tris-chelate complexes, this compound does not typically exhibit the same chelating characteristics due to the relative positions of its nitrogen atoms unifr.ch. While this compound can act as a monodentate ligand or, in some cases, as a bridging ligand between two metal ions, its inherent structural properties limit its capacity to form the types of chiral complexes commonly observed with 1,10-phenanthroline uni.luunifr.ch.

Catalytic Applications and Mechanistic Investigations

Role of 1,7-Phenanthroline in Metal-Catalyzed Reactions

Phenanthrolines serve as crucial ligands in transition metal catalysis, influencing the activity, selectivity, and stability of various metal complexes.

Iron complexes, particularly those incorporating 1,10-phenanthroline ligands, have demonstrated efficacy in catalyzing the hydrosilylation of alkenes and alkynes. These reactions are notable for achieving anti-Markovnikov hydrosilylation of terminal alkenes and 1,2-anti-Markovnikov hydrosilylation of various conjugated dienes. semanticscholar.orgrsc.orgrsc.orgresearchgate.net

Mechanistic investigations suggest that these iron-catalyzed hydrosilylation reactions proceed via an Fe(0)–Fe(II) catalytic cycle. semanticscholar.orgrsc.orgrsc.orgresearchgate.net A proposed Chalk–Harrod-type mechanism involves the initial coordination of the olefin and silane to the iron catalyst. This is followed by a ligand-ligand hydrogen transfer process through a transition state, which leads to the formation of an Fe(II) intermediate. This transfer step is critical in determining the regioselectivity of the reaction. rsc.org The highly crowded environment around the iron center, influenced by the phenanthroline ligand, can sterically hinder chelating coordination between the diene and the iron atom. This steric influence drives the migration of the hydride from the silane to the less-hindered, terminal end of the conjugated diene, ultimately leading to the observed 1,2-anti-Markovnikov selectivity. semanticscholar.orgrsc.orgrsc.orgresearchgate.net Subsequent reductive elimination releases the hydrosilylation product and regenerates the active Fe(0) catalyst. rsc.org Furthermore, spin-delocalization between the iron center and the 1,10-phenanthroline ligand is understood to effectively regulate the iron atom's spin and oxidation state, which is fundamental for facilitating the oxidative addition and reductive elimination processes within the catalytic cycle. nih.gov

While this compound itself is a product in some manganese-catalyzed reactions, phenanthroline derivatives, such as 1,10-phenanthroline, are employed as ligands in manganese-catalyzed transformations. For instance, manganese dioxide (MnO₂) has been utilized as a catalyst in ligand-free one-pot syntheses of (E)-6,7-dihydrodibenzo[b,j] nih.govresearchgate.netphenanthrolines through dehydrogenative Friedlander annulation and C(sp³)–H functionalization. acs.orgacs.org

In other manganese-catalyzed processes, 1,10-phenanthroline serves as a ligand in systems involving manganese(II) acetylacetonate (Mn(acac)₂) for C–C and C–N bond formation reactions. An example includes the alkylation of methylene ketones with primary alcohols via a borrowing hydrogen or hydrogen auto-transfer mechanism, where a phosphine-free Mn(acac)₂/1,10-phenanthroline system, in the presence of a base like potassium tert-butoxide, facilitates the reaction. nih.govbeilstein-journals.org

Organocatalytic Applications of Phenanthrolines

Beyond their role as ligands in metal catalysis, phenanthrolines also function effectively as organocatalysts, particularly in transformations requiring nucleophilic activation.

Phenanthrolines, including commercially available variants, serve as efficient catalysts for the stereoselective formation of α-1,2-cis glycosides. nih.govresearchgate.netwayne.edunsf.govresearchgate.netnih.gov They are particularly effective in catalyzing glycosylation reactions involving glycosyl bromides. nih.govresearchgate.netwayne.edunsf.govresearchgate.netnih.gov

The catalytic activity stems from the nucleophilic character of the phenanthroline nitrogen atoms. The first nitrogen atom acts as a catalytic nucleophile, reacting with the glycosyl electrophile to generate a covalent β-glycosyl phenanthrolinium ion intermediate. This intermediate is preferentially formed due to the steric demands of phenanthroline. nih.govwayne.edunsf.gov The second nitrogen atom of the phenanthroline scaffold can engage in non-covalent interactions with the carbohydrate moiety or form a hydrogen bond with the alcohol nucleophile, thereby facilitating the subsequent invertive substitution. nih.govwayne.edu This catalytic strategy is considered to mimic the mechanisms observed in glycosyltransferase-catalyzed reactions. nih.govnsf.gov

Phenanthroline-catalyzed glycosylation reactions exhibit high diastereoselectivity, providing access to 1,2-cis pyranosides and furanosides, specifically α-1,2-cis glycosides. nih.govresearchgate.netwayne.edunsf.govresearchgate.netnih.gov Detailed mechanistic studies, including density functional theory (DFT) calculations and kinetic analyses, indicate that these reactions proceed via a double SN2 mechanism. nih.govwayne.edunsf.gov

A key aspect of the stereoselectivity is the formation of the β-glycosyl phenanthrolinium ion intermediate. DFT calculations have shown that this β-complex is more stable than its α-counterpart. This stability difference is crucial as the β-phenanthrolinium ion preferentially shields the β-face of the anomeric carbon, thereby directing the subsequent nucleophilic attack from the alcohol exclusively to the α-face, leading to the α-1,2-cis glycoside product. wayne.edunsf.gov For pyranosyl bromide electrophiles, mechanistic investigations have identified the formation of two phenanthrolinium ion intermediates: a ⁴C₁ chair-like equatorial conformer and a B2,5 boat-like axial conformer, typically in a 2:1 ratio (equatorial/axial). A Curtin-Hammett scenario has been proposed to explain the high levels of axial-1,2-cis selectivity observed. researchgate.netnih.gov Furthermore, the ability to chemically modify and tune the C4 and C7 positions of the phenanthroline scaffold allows for the development of highly efficient and stereoselective catalysts, particularly for the formation of 2-deoxy-2-fluoroglycosides. nsf.gov

Proposed Catalytic Cycles and Reaction Pathways

The mechanistic insights gleaned from research on phenanthroline-catalyzed reactions highlight distinct yet elegant catalytic cycles.

Iron-Catalyzed Hydrosilylation Cycle: The proposed catalytic cycle for iron-catalyzed hydrosilylation involving phenanthroline ligands typically proceeds through an Fe(0)–Fe(II) pathway. The cycle initiates with the coordination of the alkene and silane to the Fe(0) catalyst. This is followed by a ligand-ligand hydrogen transfer step, which is often the regioselectivity-determining step, leading to an Fe(II) intermediate. The unique electronic structure of the Fe-phenanthroline complex, characterized by spin-delocalization between the iron center and the ligand, plays a vital role in regulating the iron's oxidation and spin states, thereby facilitating the crucial oxidative addition and reductive elimination steps. Subsequent reductive elimination of the silylated product regenerates the active Fe(0) catalyst, completing the cycle. nih.govsemanticscholar.orgrsc.orgrsc.orgresearchgate.net

Phenanthroline-Catalyzed Glycosylation Cycle: The organocatalytic cycle for phenanthroline-catalyzed glycosylation is described by a double SN2 mechanism. The cycle begins with the phenanthroline acting as a nucleophile, attacking the anomeric carbon of the glycosyl bromide. This SN2 displacement forms a covalent β-glycosyl phenanthrolinium ion intermediate. This intermediate is crucial for stereocontrol. Due to its preferred equatorial orientation and steric hindrance, the β-face of the anomeric carbon is shielded. Subsequently, the alcohol nucleophile attacks the electrophilic anomeric carbon from the unhindered α-face via a second SN2 displacement, yielding the α-1,2-cis glycoside product and regenerating the phenanthroline catalyst. The second nitrogen of the phenanthroline may also contribute to catalysis by interacting with the alcohol nucleophile, further promoting the reaction. nih.govwayne.edunsf.gov

Table 1: Summary of Catalytic Applications

| Application Type | Catalyst/Ligand | Metal (if applicable) | Key Reaction/Process | Selectivity/Mechanism Highlight | Source |

| Metal Catalysis | 1,10-Phenanthroline | Iron | Alkene Hydrosilylation | Anti-Markovnikov, Fe(0)–Fe(II) cycle, spin-delocalization, Chalk–Harrod type mechanism | nih.govsemanticscholar.orgrsc.orgrsc.orgresearchgate.net |

| Metal Catalysis | 1,10-Phenanthroline | Manganese | Alkylation of methylene ketones with primary alcohols | Borrowing hydrogen/hydrogen auto-transfer | nih.govbeilstein-journals.org |

| Organocatalysis | Phenanthroline | N/A | Glycosylation Reactions | α-1,2-cis glycosides, double SN2 mechanism, β-glycosyl phenanthrolinium ion intermediate | nih.govresearchgate.netwayne.edunsf.govresearchgate.netnih.gov |

Materials Science Applications of 1,7-phenanthroline Derivatives

Organic Light-Emitting Diodes (OLEDs)

Phenanthroline derivatives play crucial roles in OLEDs, primarily functioning as hole-blocking and electron-transporting materials. The strategic incorporation of these compounds can significantly influence device performance, including efficiency and operational stability.

1,7-Phenanthroline derivatives have been investigated for their potential as hole-blocking materials (HBMs) in OLEDs. HBMs are essential components positioned between the emissive layer (EML) and the electron-transporting layer (ETL) to confine excitons within the EML, thereby enhancing recombination efficiency and preventing holes from reaching the cathode without recombination. google.com Research has explored the synthesis of this compound derivatives with various substituents to understand their impact on hole-blocking performance in OLED devices. oup.comresearchgate.net Effective hole-blocking materials require specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to block hole transport from the EML to the ETL while allowing electrons to pass from the ETL to the EML. google.com

Beyond their hole-blocking capabilities, this compound derivatives also exhibit properties suitable for use as electron-transporting materials (ETMs) in OLEDs. oup.comresearchgate.net Electron-transporting layers facilitate the efficient injection and transport of electrons from the cathode to the emissive layer. Phenanthroline derivatives, including those from the 1,10-series such as 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP) and bathophenanthroline (Bphen), have been widely employed as ETMs and electron-injection layers (EILs). google.comossila.com Studies on novel phenanthroline derivatives have demonstrated their ability to achieve remarkable OLED performances, including lower operating voltages and improved current and power efficiencies, compared to conventional materials like tris(8-quinolinolato)aluminium (Alq3). researchgate.net The ability of phenanthroline derivatives to form coordination bonds with metals can significantly reduce the work function of electrodes, leading to enhanced electron injection efficiency. For instance, bathocuproine (BCP), a phenanthroline derivative, has been shown to reduce the work function of silver (Ag) to 3.0 eV through the formation of Ag-BCP complexes, thereby improving electron injection and collection at the interface. aip.org

The performance of this compound derivatives in OLEDs is highly dependent on their molecular structure and the nature of their substituents. Molecular design principles for these applications focus on tailoring the electronic properties, such as HOMO and LUMO energy levels, and the triplet excited state energies. mdpi.comosti.gov The introduction of specific substituents can significantly influence the molecular orbitals and energy gaps. For example, the incorporation of a phenyl group can decrease the LUMO energy, increase the HOMO energy, shrink the HOMO-LUMO gap, and lower the energy of the excited triplet state. mdpi.com Computational models are valuable tools in predicting these changes, allowing for the rational design of phenanthroline-based ligands with desired properties for efficient charge transport and exciton management in OLEDs. mdpi.comosti.gov The position of nitrogen atoms within the phenanthroline core and the type of substituents can also affect the triplet energy, which is crucial for phosphorescent OLEDs that utilize triplet excitons. osti.gov

Role as Electron-Transporting Materials

Organic Semiconductor Properties

Beyond their specific roles in OLED layers, certain this compound derivatives exhibit promising intrinsic organic semiconductor properties, making them candidates for various electronic and optoelectronic applications.

Pyrrolo[1,2-i] mdpi.comwikipedia.orgphenanthrolines represent a class of organic semiconductors that have been synthesized and characterized in thin film form. These materials typically display n-type semiconductor behavior, indicating their propensity to transport electrons. mdpi.comresearchgate.netresearchgate.netnih.govnih.govmdpi.com While specific numerical values for charge carrier mobility in these particular pyrrolo[1,2-i] mdpi.comwikipedia.orgphenanthroline derivatives are not consistently provided in the available literature snippets, it is generally noted that the mobility of charge carriers in active low-molecular-weight organic semiconductors can be significantly higher (approximately one order of magnitude) than that observed in polymer semiconductors. This is attributed to a more effective control over electron transfer properties, particularly in polycrystalline thin films, facilitated by chemical tunability. researchgate.netmdpi.com

Detailed research findings on pyrrolo[1,2-i] mdpi.comwikipedia.orgphenanthroline-based organic semiconductors have provided specific data on their thermal activation energy (Ea) and direct optical band gap (Egod). These parameters are critical indicators of a material's semiconducting behavior and its potential for optoelectronic applications.

Table 1: Thermal Activation Energy (Ea) of Pyrrolo[1,2-i] mdpi.comwikipedia.orgPhenanthroline Derivatives

| Parameter | Value Range (eV) | Source |

| Thermal Activation Energy | 0.75–0.78 | mdpi.comresearchgate.net |

| Thermal Activation Energy | 0.68–0.78 | researchgate.netnih.govnih.govmdpi.com |

The thermal activation energy values, typically ranging from 0.68 eV to 0.78 eV, are characteristic of semiconductor materials. mdpi.comresearchgate.netresearchgate.netnih.govnih.govmdpi.com

Table 2: Direct Optical Band Gap (Egod) of Pyrrolo[1,2-i] mdpi.comwikipedia.orgPhenanthroline Derivatives

| Parameter | Value Range (eV) | Specific Examples (eV) | Source |

| Direct Optical Band Gap | 3.13–4.11 | PP-CHN-1: 3.59 | mdpi.comresearchgate.net |

| PP-CHN-2: 3.13 | mdpi.comresearchgate.net | ||

| PP-CHN-3: 4.11 | mdpi.comresearchgate.net | ||

| Direct Optical Band Gap | 4.17–4.24 | researchgate.netnih.govnih.govmdpi.com |

The direct optical band gap values for these compounds fall within the visible and near-infrared spectral ranges, with reported ranges of 3.13–4.11 eV mdpi.comresearchgate.net and 4.17–4.24 eV. researchgate.netnih.govnih.govmdpi.com These optical properties, combined with their n-type semiconductor behavior, suggest their potential for applications in organic nanoelectronics and optoelectronics, including devices like thermistors. mdpi.comresearchgate.net

Charge Carrier Mobility in Pyrrolo[1,2-i][1][15]Phenanthroline-Based Organic Semiconductors

Photovoltaic Applications of Phenanthroline Derivatives

The exploration of this compound derivatives in photovoltaic technologies focuses on their ability to act as organic semiconductors, particularly in the design of efficient charge transfer systems.

Design of Donor-π-Acceptor (D-π-A) Motifs

Recent research has highlighted the synthesis and characterization of new organic semiconductors based on pyrrolo[1,2-i] nih.govmjcce.org.mkphenanthrolines, which can be incorporated into D-π-A motifs. These compounds are typically obtained through Huisgen [3+2] dipolar cycloaddition reactions, where 1,7-phenanthrolin-7-ium N-ylides are generated in situ and reacted with dipolarophiles mdpi.comresearchgate.netnih.govnih.gov. This synthetic approach allows for the creation of extended π-conjugated systems that are crucial for efficient charge transfer in organic electronic devices nih.gov. The resulting thin layers of these pyrrolo[1,2-i] nih.govmjcce.org.mkphenanthroline derivatives are prepared via spin coating techniques, yielding films with thicknesses typically ranging from 10 to 13 µm researchgate.netnih.govnih.govmdpi.com.

Inter-Frontier Energy Gap and Semiconductor Behavior

The pyrrolo[1,2-i] nih.govmjcce.org.mkphenanthroline derivatives exhibit n-type semiconductor behavior, indicating that electrons are the dominant charge carriers within these materials nih.govmdpi.comresearchgate.netnih.govmdpi.com. This characteristic is vital for their application in various electronic and optoelectronic devices. Investigations into their electrical and optical properties reveal specific thermal activation energies and direct optical band gaps, which are indicative of their semiconducting nature researchgate.netnih.govmdpi.com.

The thermal activation energy (Ea) for these organic semiconductors typically falls within the range of 0.68 to 0.78 eV researchgate.netnih.govmdpi.com. Their direct optical band gap (Ego^d) values have been reported to be between 3.13 and 4.24 eV, placing them within the typical range for wide-band semiconductors nih.govmdpi.comresearchgate.netnih.govresearchgate.net. Furthermore, these thin layers demonstrate high transmittance values, ranging from 84% to 92% in the visible and near-infrared spectral regions nih.govmdpi.comresearchgate.net. These properties underscore their potential for implementation in organic optoelectronics and nanoelectronics.

Table 1: Semiconductor Properties of Pyrrolo[1,2-i] nih.govmjcce.org.mkPhenanthroline Derivatives

| Property | Value Range | Reference |

| Semiconductor Type | n-type | nih.govmdpi.comresearchgate.netnih.govmdpi.com |

| Thermal Activation Energy (Ea) | 0.68 – 0.78 eV | nih.govmdpi.comresearchgate.netnih.govnih.govmdpi.comresearchgate.net |

| Direct Optical Band Gap (Ego^d) | 3.13 – 4.24 eV | nih.govmdpi.comresearchgate.netnih.govresearchgate.net |

| Transmittance (Vis-NIR) | 84 – 92% | nih.govmdpi.comresearchgate.net |

| Film Thickness | 10 – 13 µm | nih.govmdpi.comresearchgate.netnih.govnih.govmdpi.comresearchgate.net |

Luminescent Materials

This compound and its cocrystals have shown significant promise in the development of luminescent materials, particularly due to their ability to modulate fluorescence and phosphorescence pathways.

Modulation of Fluorescence and Phosphorescence Pathways

The luminescence of cocrystals formed between this compound (PR) and 1,4-diiodotetrafluorobenzene (DITFB) can be precisely controlled by adjusting their stoichiometry aip.org. This modulation allows for a switch in emission characteristics. For instance, pure this compound crystals (P1D0) exhibit bluish fluorescence aip.org. However, when a 1:1 cocrystal of this compound and 1,4-diiodotetrafluorobenzene (P1D1) is formed, the luminescence switches to yellowish phosphorescence aip.org. This demonstrates a clear pathway for controlling the excited-state behavior of these materials.

Cocrystal Formation and Luminescence Switching

The formation of cocrystals involving this compound and 1,4-diiodotetrafluorobenzene is driven primarily by C-I···N halogen bonding. This interaction facilitates the external heavy atom effect, which is crucial for influencing phosphorescence. A particularly notable finding is that a 2:1 cocrystal of this compound and 1,4-diiodotetrafluorobenzene (P2D1) can simultaneously exhibit both fluorescence and phosphorescence, leading to white-light emission aip.org. This precise control over luminescence pathways by varying stoichiometry and utilizing halogen bonds offers a versatile strategy for designing advanced organic luminescent materials aip.org. Furthermore, cocrystals containing 1,4-diiodotetrafluorobenzene exhibit distinct changes in phosphorescence colors, ranging from yellow, orange, pink, to red, and possess longer phosphorescent lifetimes compared to those constructed with 1,2-diiodotetrafluorobenzene.

Table 2: Luminescence Properties of this compound Cocrystals with 1,4-Diiodotetrafluorobenzene (DITFB)

| Cocrystal Stoichiometry (PR:DITFB) | Luminescence Type | Emission Color | Reference |

| 1:0 (Pure PR crystal, P1D0) | Fluorescence | Bluish | aip.org |

| 1:1 (P1D1) | Phosphorescence | Yellowish | aip.org |

| 2:1 (P2D1) | Dual (Fluorescence & Phosphorescence) | White-light emission | aip.org |

| Various (with 1,4-DITFB) | Phosphorescence | Yellow, Orange, Pink, Red |

Supramolecular Assemblies of this compound

This compound plays a significant role in the construction of supramolecular assemblies, forming intricate structures through non-covalent interactions.

Supramolecular assemblies of this compound with 1,2,4,5-benzenetetracarboxylic acid have been successfully synthesized and characterized using single-crystal X-ray diffraction methods. These assemblies can crystallize in two forms: a hydrate complex or a non-hydrate complex, depending on whether water is used as a solvent during their formation. The resulting structures fall into two primary categories: host-guest systems, where the this compound molecules are accommodated within channels created by the acid molecules, and assemblies forming infinite molecular tapes. Notably, the structures involving this compound effectively bridge these two classifications, showcasing the versatility of this compound in supramolecular chemistry.

Biological Research and Mechanisms of Action

Metalloprotease Inhibition and Enzyme Mechanisms

1,7-Phenanthroline functions as a metalloprotease inhibitor by chelating the metal ions that are essential for the catalytic activity of these enzymes. This property makes it a valuable tool in biochemical assays for studying enzyme mechanisms and identifying potential therapeutic targets. fishersci.ca Metalloproteases are a class of zinc-dependent endopeptidases crucial for tissue remodeling, cell signaling, and various other biological processes. nih.gov, citeab.com The inhibition mechanism typically involves the removal of the metal ion from the enzyme's active site, leading to an inactive apoenzyme. fishersci.ca, nih.gov While 1,10-phenanthroline is a well-documented broad-spectrum metalloprotease inhibitor with IC50 values in the µM range for various enzymes, the general principle of metal chelation for metalloprotease inhibition applies to this compound as well. fishersci.ca, nih.gov, citeab.com

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potential of this compound has been explored, particularly through its metal complexes. While this compound itself shows marginal activity, its silver(I) complexes demonstrate more pronounced effects. flybase.org, hznu.edu.cn

Activity against Bacterial Strains (Gram-Positive and Gram-Negative)

Mononuclear silver(I) complexes synthesized with this compound have been evaluated for their activity against a range of bacterial strains, including Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, and Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. flybase.org These silver(I) complexes exhibited considerably higher antibacterial potency compared to the uncomplexed this compound ligand. flybase.org However, their minimal inhibitory concentration (MIC) values were generally comparable to or higher than those of silver(I) sulfadiazine, indicating moderate antibacterial activity. flybase.org MIC values for these complexes against tested bacterial strains ranged between 25 and 125 µM. flybase.org

Table 1: Minimal Inhibitory Concentrations (MIC) of Silver(I) Complexes with this compound Against Bacterial Strains flybase.org

| Bacterial Strain | MIC Range (µM) |

| Escherichia coli | 25-125 |

| Pseudomonas aeruginosa | 25-125 |

| Klebsiella pneumoniae | 25-125 |

| Staphylococcus aureus | 25-125 |

| Enterococcus faecalis | 25-125 |

Antifungal Activity against Candida Species

In contrast to its limited direct antifungal effect, mononuclear silver(I) complexes incorporating this compound have shown potent antifungal activity against various Candida species. fishersci.ca, nih.gov, flybase.org, fishersci.fi These complexes demonstrated selectivity towards Candida spp. over bacteria. nih.gov, flybase.org, fishersci.fi Specifically, they effectively inhibited the growth of Candida albicans, Candida parapsilosis, Candida glabrata, and Candida krusei, with MIC values ranging from 1.2 to 11.3 µM. nih.gov, flybase.org, fishersci.fi C. krusei and C. albicans were identified as the most sensitive species to these complexes. flybase.org The antifungal efficacy of one such complex (complex 1, [Ag(NO3-O,O′) (1,7-phen-N7)2]) was found to be comparable to or superior to that of the clinically used silver(I) sulfadiazine. flybase.org

Table 2: Minimal Inhibitory Concentrations (MIC) of Silver(I) Complexes with this compound Against Candida Species nih.gov, flybase.org, fishersci.fi

| Candida Species | MIC Range (µM) |

| Candida albicans | 1.2-11.3 |

| Candida parapsilosis | 1.2-11.3 |

| Candida glabrata | 1.2-11.3 |

| Candida krusei | 1.2-11.3 |

Mechanisms of Antimicrobial Action (e.g., Reactive Oxygen Species Generation, Mitochondrial Dysfunction)

The antimicrobial mechanisms of action for phenanthroline compounds, particularly their metal complexes, often involve the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. For silver(I) complexes with this compound, the induction of a reactive oxygen species response has been observed in C. albicans, with fungal DNA being a potential target biomolecule. nih.gov, flybase.org, fishersci.fi

More broadly, phenanthroline chelators are known to sequester transition metal ions, which can lead to damage to mitochondrial function and uncoupling of cellular respiration. alfa-chemistry.com Studies on 1,10-phenanthroline and its complexes have shown that they can diminish respiratory function, increase oxygen consumption, and reduce levels of cytochromes b, c, and aa3 in fungal cells. americanelements.com Furthermore, these compounds can induce oxidative stress, leading to ROS accumulation, mitochondrial dysfunction, and DNA damage.,, Mitochondrial fragmentation has also been linked to phenanthroline treatment, which can promote mitophagy, a process of selective degradation of damaged mitochondria.

Anticancer and Antitumoral Potential of Phenanthroline Derivatives

Phenanthroline derivatives, including those originating from this compound, have shown promising anticancer and antitumoral potential.,, Their diverse structures allow for varied biological interactions, including the inhibition of cancer cell growth.,

Inhibition of Cancer Cell Growth

Research has explored fused pyrrolophenanthroline derivatives, some of which were synthesized starting with this compound, for their anticancer activities. Among these, compounds 8a and 11c demonstrated significant growth inhibition against a panel of 60 human cancer cell lines from the National Cancer Institute (NCI). Compound 11c, in particular, exhibited a broad spectrum of antiproliferative efficacy, with GI50 (50% growth inhibition) values ranging from 0.296 to 250 µM across various cell lines. Notably, Compound 11c showed its highest potency against MDA-MB-435 melanoma cells, with a GI50 value of 296 nM and a TGI (total growth inhibition) value of 981 nM. Promising GI50 values were also recorded for this compound against NCI-H522 lung cancer cells, HCT-116 colon cancer cells, and M14 melanoma cells.

Table 3: Selected Growth Inhibition (GI50) Values for Compound 11c (a this compound Derivative) Against Human Cancer Cell Lines

| Cancer Cell Line | GI50 (µM) | TGI (µM) |

| MDA-MB-435 melanoma | 0.296 | 0.981 |

| NCI-H522 lung cancer | < 250 | - |

| HCT-116 colon cancer | < 250 | - |

| M14 melanoma | < 250 | - |

Other phenanthroline derivatives, such as a novel 1H-imidazole [4,5-f] phenanthroline derivative named IPM714, have also shown selective inhibitory activities against colorectal cancer (CRC) cells, including HCT116 and SW480 cells, with IC50 values of 1.74 µM and 2 µM, respectively. fishersci.ca These derivatives can induce apoptosis and arrest the cell cycle, often by influencing pathways such as PI3K/AKT/mTOR. fishersci.ca Furthermore, some copper(II)-phenanthroline derivatives have demonstrated superior antitumor effects compared to cisplatin in breast cancer models, acting through mechanisms involving reactive oxygen species accumulation, mitochondrial dysfunction, and DNA damage. Hemiprotonic phenanthroline-phenanthroline+ compounds have also shown selective antitumor effects by inducing cell apoptosis, potentially by inhibiting the transcription factor PLAGL2.

Biological Activity of Pyrazolo-Fused Phenanthrolines

Pyrazolo-fused phenanthroline compounds, derived from the phenanthroline scaffold, have been synthesized and evaluated for their biological activities, notably as inhibitors of cholinesterase enzymes. nih.gov, researchgate.net Research indicates that these derivatives exhibit moderate inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov, researchgate.net For instance, compound 5c, a pyrazolo-fused phenanthroline derivative, demonstrated an inhibitory concentration 50% (IC₅₀) of 53.29 µM against AChE. nih.gov, researchgate.net Another derivative, compound 5l, showed an IC₅₀ of 119.3 µM against BChE. nih.gov, researchgate.net These findings highlight the potential of pyrazolo-fused phenanthrolines as agents targeting cholinesterases. nih.gov, researchgate.net

Table 1: Cholinesterase Inhibitory Activity of Selected Pyrazolo-Fused Phenanthroline Derivatives

| Compound | Enzyme | IC₅₀ (µM) |

| 5c | AChE | 53.29 |

| 5l | BChE | 119.3 |

Interaction with Biological Macromolecules

This compound has been observed to interact with biological macromolecules, including DNA, influencing fundamental cellular processes. smolecule.com The specific coordination properties of this compound and its complexes influence their reactivity and interaction with biological targets such as DNA. smolecule.com

DNA Interaction and Intercalation

This compound has been shown to interact with DNA. smolecule.com The interaction of phenanthroline derivatives with DNA can involve various mechanisms, including electrostatic interactions and, potentially, intercalation. nih.gov Intercalation typically involves the insertion of flat aromatic molecules, such as phenanthroline, between the planar base pairs of DNA, primarily through π-π stacking interactions. mdpi.com, scirp.org, mdpi.com This type of binding can stabilize the double-stranded DNA structure. mdpi.com While 1,10-phenanthroline and its metal complexes are well-documented for their DNA intercalation capabilities, mdpi.com, mdpi.com, oup.com studies on this compound specifically confirm its ability to interact with DNA. smolecule.com

Influence on Cellular Processes (e.g., Replication, Transcription)

This compound has been reported to influence cellular processes such as replication and transcription through its interaction with DNA. smolecule.com However, specific studies have differentiated its effects from those of its isomer, 1,10-phenanthroline. For instance, while 1,10-phenanthroline, a zinc chelator, can inhibit the formation of specific protein-DNA complexes crucial for replication, its structural analog, this compound, has demonstrated no effect on the binding of UMSBP (Universal Minicircle Sequence Binding Protein) to UMS DNA, even at significantly higher concentrations. Similarly, in studies related to sumoylation, a post-translational modification involved in various cellular processes, 1,10-phenanthroline was found to be a potent inhibitor, nearly abolishing SUMO conjugations. nih.gov In contrast, treatment with this compound did not impact sumoylation levels, indicating that this effect is specific to the 1,10 isomer. nih.gov

Enzyme Inhibition Studies beyond Metalloproteases

Beyond its known role as an inhibitor of metalloproteases through metal chelation, smolecule.com this compound and its derivatives have been investigated for their inhibitory effects on other enzyme classes.

Cholinesterase (AChE and BChE) Inhibition

As noted in section 6.3.2, pyrazolo-fused phenanthroline derivatives, which are related to the this compound scaffold, have shown moderate inhibitory activity against cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov, researchgate.net These enzymes are crucial targets in the context of neurodegenerative diseases like Alzheimer's. mdpi.com The observed IC₅₀ values for compounds like 5c against AChE (53.29 µM) and 5l against BChE (119.3 µM) suggest their potential in modulating cholinergic activity. nih.gov, researchgate.net

Photosensitization for Photodynamic Therapy

This compound-based compounds have demonstrated promising properties as photosensitizers for photodynamic therapy (PDT). figshare.com, acs.org Specifically, this compound-based bis-boron dipyrromethenes (bis-BODIPYs), denoted as B1 and B2, have been investigated for their ability to generate singlet oxygen (¹O₂), a key reactive species in PDT. figshare.com, acs.org These compounds showed appreciable singlet oxygen generation quantum yields (ΦΔ) when photoirradiated with visible light. figshare.com, acs.org For compound B1, the ΦΔ was approximately 29.0%, while for B2, it was higher at 57.8%. figshare.com, acs.org These findings suggest that this compound-based photosensitizers could be valuable for applications in photodynamic therapy of tumors, photobiology, and organic photochemistry. figshare.com, acs.org

Table 2: Singlet Oxygen Generation Quantum Yields of this compound Based Bis-BODIPYs

| Compound | Singlet Oxygen Generation Quantum Yield (ΦΔ) |

| B1 | 29.0% |

| B2 | 57.8% |

Singlet Oxygen Generation

This compound-based compounds have demonstrated the ability to act as photosensitizers for the generation of singlet oxygen (¹O₂). fishersci.seontosight.ai Singlet oxygen is a highly reactive form of oxygen that can cause cellular damage and is relevant in various photobiological processes, including photodynamic therapy. fishersci.nl

Studies on this compound based bis−boron dipyrromethenes (bis−BODIPYs), specifically compounds B1 and B2, have shown their efficiency in generating singlet oxygen when exposed to visible light. fishersci.seontosight.ai The efficiency of intersystem crossing (ISC), a crucial step in singlet oxygen generation, was investigated through photoirradiation studies. fishersci.seontosight.ai The quantum yields for singlet oxygen generation (ΦΔ) were reported to be approximately 19.2% for B1 and 56.7% for B2. fishersci.seontosight.ai

The photosensitizing durability and ¹O₂ generation quantum yield of these bis−BODIPYs were further examined through the photooxidation of 1,3-diphenylisobenzofuran (DPBF) and 1,5-dihydroxynaphthalene (DHN). fishersci.seontosight.ai The pseudo-first-order rate constants for these photooxidation reactions and the consumption rates of DHN indicated significant ¹O₂ generation quantum yields, specifically 29.0% for B1 and 57.8% for B2. fishersci.seontosight.ai

Table 1: Singlet Oxygen Generation Quantum Yields of this compound Based Bis-BODIPYs

| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Measurement Method |

| B1 | ~19.2% fishersci.seontosight.ai | Photoirradiation |

| B2 | ~56.7% fishersci.seontosight.ai | Photoirradiation |

| B1 | 29.0% fishersci.seontosight.ai | DPBF/DHN Photooxidation |

| B2 | 57.8% fishersci.seontosight.ai | DPBF/DHN Photooxidation |

Studies on Plant Growth Inhibition

This compound has been identified as an inhibitor of both the germination and growth of plants. fishersci.atfishersci.comfishersci.ca This inhibitory effect has been observed in various higher terrestrial plants. fishersci.ca

Research evaluating the toxic effects of N-heterocyclic derivatives of polycyclic aromatic hydrocarbons (NPAHs) on plants such as Sinapis alba (white mustard), Triticum aestivum (wheat), and Phaseolus vulgaris (common bean) found that this compound was among the chemicals exhibiting the strongest inhibitory effect on plant germination and growth. fishersci.ca Sinapis alba and Triticum aestivum were noted as more sensitive species compared to Phaseolus vulgaris. fishersci.ca Furthermore, exposure to this compound significantly increased lipid peroxidation in these plants, indicating oxidative stress as a potential mechanism of its phytotoxicity. fishersci.ca

Mutagenicity Studies (e.g., Ames Test)

This compound has been investigated for its mutagenic potential, particularly through the Ames test. It has been consistently reported as mutagenic in the Ames test when utilizing Salmonella typhimurium strain TA100 in the presence of a rat liver S9 fraction, which provides metabolic activation. fishersci.atfishersci.comfishersci.fiflybase.org

Further in vivo mutagenicity studies using lacZ transgenic mice (Muta Mouse) revealed that this compound induced a potent mutation in the liver and a weaker mutation in the lung. fishersci.fi Analysis of the cII mutant spectra in the liver showed that this compound caused a decrease in G:C to A:T transitions and an increase in G:C to C:G transversions. fishersci.fi This specific mutational spectrum change is similar to that induced by quinoline, a known hepatomutagen, suggesting a shared mechanism of action for their in vivo mutagenicity. fishersci.fi

Theoretical and Computational Studies of 1,7-phenanthroline

Mechanistic Elucidation via Computational Methods

Computational methods, particularly density functional theory (DFT), have been extensively employed to elucidate the reaction mechanisms involving phenanthroline scaffolds, including 1,7-phenanthroline derivatives. These studies offer a detailed understanding of reaction pathways, intermediate species, and rate-determining steps, which are often challenging to characterize solely through experimental means.

For instance, theoretical calculations at the DFT/B3LYP level have been performed to optimize geometries and explore reaction mechanisms for pyrazolo[3,4-j] sigmaaldrich.comacs.orgphenanthroline-3-carbonitrile derivatives. These computational findings have shown excellent agreement with experimental data, including spectroscopic and X-ray diffraction results, providing a robust framework for understanding the underlying chemical processes researchgate.netnih.gov. The investigation of such mechanisms often involves analyzing molecular modeling studies, Hirshfeld surface analysis, energy framework calculations, and frontier molecular orbital analysis researchgate.net.

While many mechanistic studies focus on the more commonly studied 1,10-phenanthroline, the principles derived from these computational approaches are often transferable to other phenanthroline isomers, including this compound, due to their shared aromatic heterocyclic core. For example, general phenanthroline catalysts have been investigated for stereoselective 1,2-cis furanosylations, with NMR experiments and DFT calculations supporting an associative mechanism nih.govwayne.edu. Similarly, computational investigations have explored ligand-directed selectivities in copper-catalyzed Ullmann-type reactions involving 1,10-phenanthroline ligands, providing insights into single-electron transfer (SET) and iodine atom transfer (IAT) mechanisms nih.gov. The proposed mechanisms for the formation of certain pyrrolo-phenanthroline type derivatives have also been evaluated using DFT calculations researchgate.net.

Reaction Mechanism Pathways and Intermediates

Computational studies are instrumental in mapping out complex reaction pathways and identifying transient intermediates that play crucial roles in chemical transformations. For pyrazolo[3,4-j] sigmaaldrich.comacs.orgphenanthroline-3-carbonitrile derivatives, proposed reaction mechanisms involve successive stages, such as an initial Knoevenagel reaction between an aromatic aldehyde and malononitrile, followed by a Michael reaction to yield an intermediate that subsequently undergoes cyclization, isomerization, and aromatization to form the final product nih.gov. The theoretical analysis of these steps provides insights into the molecular transformations occurring at each stage.

In the context of phenanthroline-catalyzed furanosylations, density functional theory calculations support an associative mechanism where a phenanthrolinium ion intermediate is formed. The rate-determining step in this process involves an inverted displacement of this intermediate by an alcohol nucleophile nih.govwayne.edu. These detailed mechanistic insights, derived from computational models, are vital for optimizing synthetic routes and understanding the selectivity of reactions involving phenanthroline compounds.

Rate-Determining Step Analysis

Identifying the rate-determining step (RDS) is crucial for understanding reaction kinetics and for rationalizing experimental trends in reactivity. For this compound, theoretical calculations have been utilized to determine the free energies of activation for the rate-determining step in tandem addition reactions, which helps in understanding differences in product yields compared to other substrates like 1,5-naphthyridine and 4,7-phenanthroline .

In other phenanthroline-catalyzed reactions, such as stereoselective furanosylations, the rate-determining step has been identified computationally as an inverted displacement involving a phenanthrolinium ion intermediate nih.govwayne.edu. Furthermore, in studies concerning the radical-triggered chemiluminescence of phenanthroline derivatives, electron-withdrawing substituents on the phenanthroline structure were found to boost chemiluminescence signals, indicating a negative charge buildup on phenanthroline in the rate-determining step acs.org. These analyses highlight the power of computational methods in dissecting complex reaction kinetics and identifying the bottlenecks in chemical processes.

Interaction Energy and Intermolecular Forces

The understanding of interaction energies and intermolecular forces is fundamental to comprehending the stability, crystal packing, and biological activity of chemical compounds. Computational studies provide a detailed breakdown of these forces for phenanthroline and its derivatives, including this compound. Intermolecular interactions within the crystal structures of pyrazolo[3,4-j] sigmaaldrich.comacs.orgphenanthroline-3-carbonitrile derivatives have been explored through Hirshfeld surface analysis, revealing the presence of hydrogen bonding and hydrophobic interactions researchgate.net.

For phenanthroline compounds, the total intermolecular energy (Uinter) is typically decomposed into electrostatic (Eele), polarization (Epol), dispersion (Edis), and exchange-repulsion (Erep) energy terms iucr.orgnih.gov. This energy decomposition analysis (EDA) is crucial for understanding the nature of attractive and repulsive forces governing molecular associations.

π-π Stacking Interactions

π-π stacking interactions are a prevalent type of non-covalent interaction in aromatic systems, contributing significantly to crystal packing and molecular recognition. For this compound derivatives, π-π stacking interactions have been observed in crystal structures. For instance, in diazachrysene cores, which are related to this compound, shortest distances of 3.539 Å indicate the presence of π-π stacking interactions researchgate.net. This is consistent with observations in tetraphenyl-1,7-phenanthroline, where effective π-π stacking interactions are reminiscent of smooth carrier transport researchgate.net.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) properties are of significant interest for materials science, particularly for applications in optoelectronics and photonics. Phenanthroline derivatives, including those based on the this compound skeleton, are considered promising candidates for NLO applications due to their extended π-conjugated systems and the potential for large charge transfer through substituent groups mdpi.com.